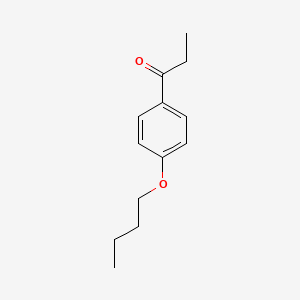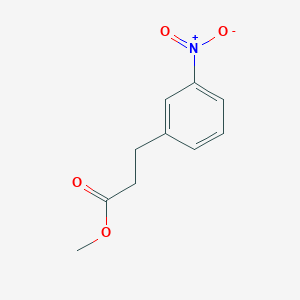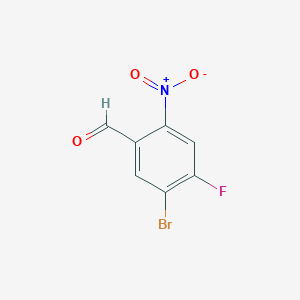
5-Bromo-4-fluoro-2-nitrobenzaldehyde
Descripción general
Descripción
5-Bromo-4-fluoro-2-nitrobenzaldehyde is a chemical compound with the molecular formula C7H3BrFNO3. It is an aldehyde, meaning it is composed of a carbonyl group with a hydrogen atom attached to the carbon atom. It is a colorless solid with a faint odor, and is soluble in organic solvents. This compound has a wide range of uses in scientific research and laboratory experiments, and has been studied for its biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Synthesis of Derivatives
5-Bromo-4-fluoro-2-nitrobenzaldehyde plays a significant role in the synthesis of various chemical compounds. For instance, it is used in the stereoselective synthesis of 2-aminobenzylidene derivatives, which are formed from 5-nitro/cyano-activated 2-halobenzaldehydes through a novel parallel convergent Knoevenagel–nucleophilic aromatic substitution approach. This process is notable for its high stereoselectivity and yields ranging from 52% to 88% (Xu et al., 2014).
Crystallography and Molecular Structure Studies
The compound has been used in the study of molecular structures and crystallography. For example, the synthesis of (E)-4-Bromo-N′-(2-nitrobenzylidene)benzohydrazide involved the use of 2-nitrobenzaldehyde and 4-bromobenzohydrazide, providing insights into molecular configurations and intermolecular hydrogen bonding patterns (Zhang et al., 2009).
Radiopharmaceutical Synthesis
In the field of radiopharmaceuticals, derivatives of this compound are utilized as precursors. These precursors, like 4,5-Bis(butoxy)-2-nitrobenzaldehyde, have been synthesized for use in the creation of important radiopharmaceutical agents for positron emission tomography, offering advantages in terms of labile protective groups which can be removed without aggressive chemicals (Orlovskaja et al., 2016).
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
5-Bromo-4-fluoro-2-nitrobenzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in oxidation-reduction reactions and can act as an electrophile in nucleophilic substitution reactions. It interacts with enzymes such as oxidoreductases and transferases, facilitating the transfer of functional groups and electrons. These interactions are crucial for the compound’s role in biochemical pathways and its ability to modulate enzymatic activities .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in signal transduction pathways. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes. These effects on cellular metabolism and signaling pathways highlight the compound’s potential in modulating cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain oxidoreductases by binding to their active sites, thereby preventing the transfer of electrons. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s mechanism of action and its effects on biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert gas conditions (nitrogen or argon) at temperatures between 2-8°C . Prolonged exposure to light and air can lead to its degradation, affecting its efficacy in biochemical assays. Understanding these temporal effects is crucial for optimizing experimental conditions and ensuring reliable results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzymatic activities and cellular functions without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, such as oxidative stress and cellular damage. Studies have identified threshold effects, where the compound’s impact on cellular functions becomes pronounced beyond a certain dosage . These findings are essential for determining safe and effective dosage ranges for experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can undergo biotransformation through oxidation-reduction reactions, facilitated by enzymes such as cytochrome P450 oxidases. These metabolic pathways can lead to the formation of reactive intermediates, which may further interact with cellular components. Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cellular membranes by specific transporters, facilitating its accumulation in target tissues. Additionally, binding proteins can modulate its localization and distribution within cells, affecting its bioavailability and efficacy. These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and optimizing its use in biochemical applications .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. These targeting signals and modifications are crucial for the compound’s activity and function within cells. Understanding its subcellular localization is essential for elucidating its role in cellular processes and optimizing its use in experimental settings .
Propiedades
IUPAC Name |
5-bromo-4-fluoro-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO3/c8-5-1-4(3-11)7(10(12)13)2-6(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFBETPMHZUCCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464100 | |
| Record name | 5-BROMO-4-FLUORO-2-NITROBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213382-45-7 | |
| Record name | 5-BROMO-4-FLUORO-2-NITROBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-Borabicyclo[3.3.1]nonane dimer](/img/structure/B1280401.png)




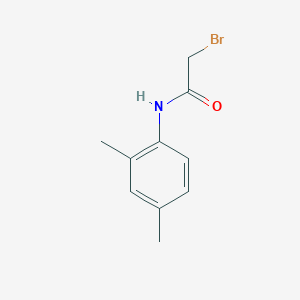
![2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1280424.png)
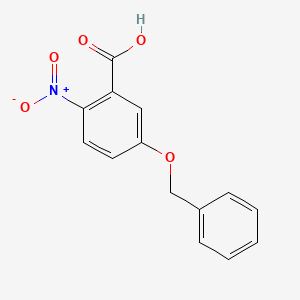


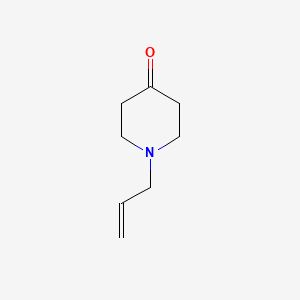
![6-Chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1280434.png)
